

# An In-depth Technical Guide to Clausine Z: Physical, Chemical, and Biological Properties

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## Compound of Interest

Compound Name: *Clausine Z*

Cat. No.: *B031672*

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## Abstract

**Clausine Z**, a carbazole alkaloid isolated from *Clausena excavata*, has emerged as a compound of significant interest in the field of neuropharmacology. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **Clausine Z**. The document details its chemical structure, physicochemical characteristics, and its notable activity as an inhibitor of cyclin-dependent kinase 5 (CDK5). A plausible signaling pathway for its neuroprotective effects is presented, along with detailed hypothetical experimental protocols for its isolation, and the assessment of its biological activity. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug discovery for neurodegenerative diseases.

## Chemical and Physical Properties

**Clausine Z** is a structurally unique carbazole alkaloid. While specific experimental data for some of its physical properties are not widely published, its characteristics can be inferred from its known structure and data from chemical suppliers.

## Data Presentation

The following table summarizes the key physical and chemical properties of **Clausine Z**.

Property	Value	Source/Reference
Chemical Name	1,6-dihydroxy-9H-carbazole-3-carbaldehyde	[1]
Molecular Formula	C <sub>13</sub> H <sub>9</sub> NO <sub>3</sub>	[1]
Molecular Weight	227.2 g/mol	[1]
CAS Number	866111-14-0	[1]
Appearance	Powder	[1]
Melting Point	Not available in cited literature.	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[1]
SMILES	<chem>C1=CC2=C(C=C1O)C3=CC(=CC(=C3N2)O)C=O</chem>	[1]
InChIKey	FKDULSCBYNXNMP-UHFFFAOYSA-N	[1]

## Spectral Data (Hypothetical)

Detailed experimental spectral data for **Clausine Z** is not readily available in the public domain. The following sections provide expected spectral characteristics based on its chemical structure, which is a 1,6-dihydroxy-9H-carbazole-3-carbaldehyde.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **Clausine Z** is expected to show distinct signals corresponding to the aromatic protons on the carbazole core, the aldehyde proton, and the hydroxyl protons. The exact chemical shifts and coupling constants would depend on the solvent used.

Proton	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde-H	9.5 - 10.5	s	-
Aromatic-H	6.5 - 8.5	m	-
Hydroxyl-OH	5.0 - 10.0	br s	-
Amine-NH	8.0 - 11.0	br s	-

## $^{13}\text{C}$ NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of **Clausine Z**. The aldehyde carbonyl carbon is expected to have a characteristic downfield chemical shift.

Carbon	Expected Chemical Shift ( $\delta$ , ppm)
Aldehyde C=O	185 - 200
Aromatic C	100 - 150

## Infrared (IR) Spectroscopy

The IR spectrum of **Clausine Z** would be characterized by absorption bands corresponding to its functional groups.

Functional Group	Expected Absorption Range ( $\text{cm}^{-1}$ )
O-H (hydroxyl)	3200 - 3600 (broad)
N-H (amine)	3300 - 3500 (medium)
C-H (aromatic)	3000 - 3100 (weak)
C=O (aldehyde)	1680 - 1710 (strong)
C=C (aromatic)	1450 - 1600 (medium)

## Mass Spectrometry

In a mass spectrum of **Clausine Z**, the molecular ion peak  $[M]^+$  would be expected at an  $m/z$  corresponding to its molecular weight (227.2). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and other characteristic cleavages of the carbazole ring.

Ion	Expected $m/z$
$[M]^+$	227
$[M-CHO]^+$	198

## Biological Activity and Signaling Pathway

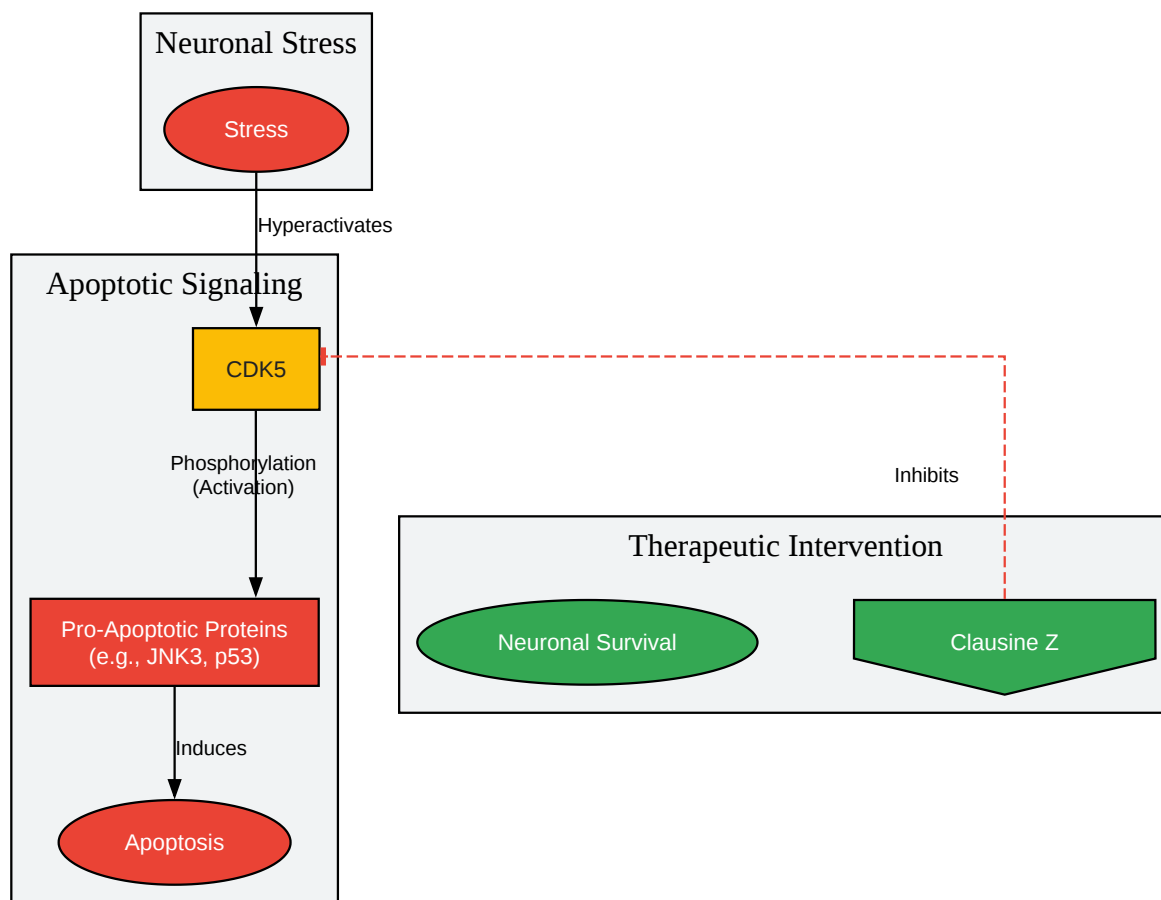
**Clausine Z** has been identified as an inhibitor of cyclin-dependent kinase 5 (CDK5) and has demonstrated neuroprotective effects in vitro on cerebellar granule neurons.[\[2\]](#)

### CDK5 Inhibition and Neuroprotection

CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, function, and survival. However, its dysregulation is implicated in the pathogenesis of several neurodegenerative diseases. Inhibition of aberrant CDK5 activity is therefore a promising therapeutic strategy. The neuroprotective effect of **Clausine Z** is believed to be mediated through its inhibition of CDK5, which in turn modulates downstream signaling pathways involved in apoptosis.

### Signaling Pathway Diagram

The following diagram illustrates a plausible signaling pathway for the neuroprotective action of **Clausine Z**. Under conditions of neuronal stress, CDK5 can be hyperactivated, leading to the phosphorylation and activation of pro-apoptotic proteins. **Clausine Z**, by inhibiting CDK5, can prevent these downstream events and promote neuronal survival.



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Caption: **Clausine Z** neuroprotective signaling pathway.

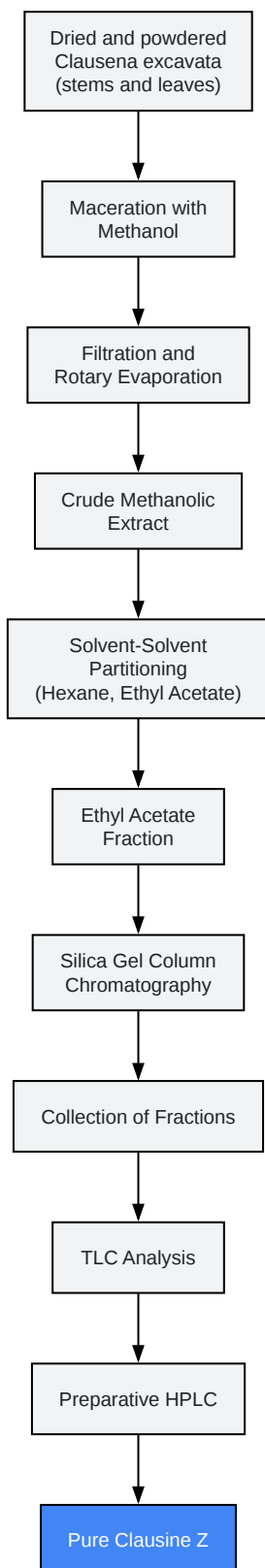
## Experimental Protocols (Hypothetical)

The following sections provide detailed, albeit hypothetical, protocols for the isolation of **Clausine Z** and the assessment of its biological activity. These are based on standard methodologies in natural product chemistry and neurobiology.

### Isolation of Clausine Z from *Clausena excavata*

This protocol outlines a plausible procedure for the extraction and purification of **Clausine Z** from the plant *Clausena excavata*.

## 4.1.1. Experimental Workflow

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Caption: Workflow for the isolation of **Clausine Z**.

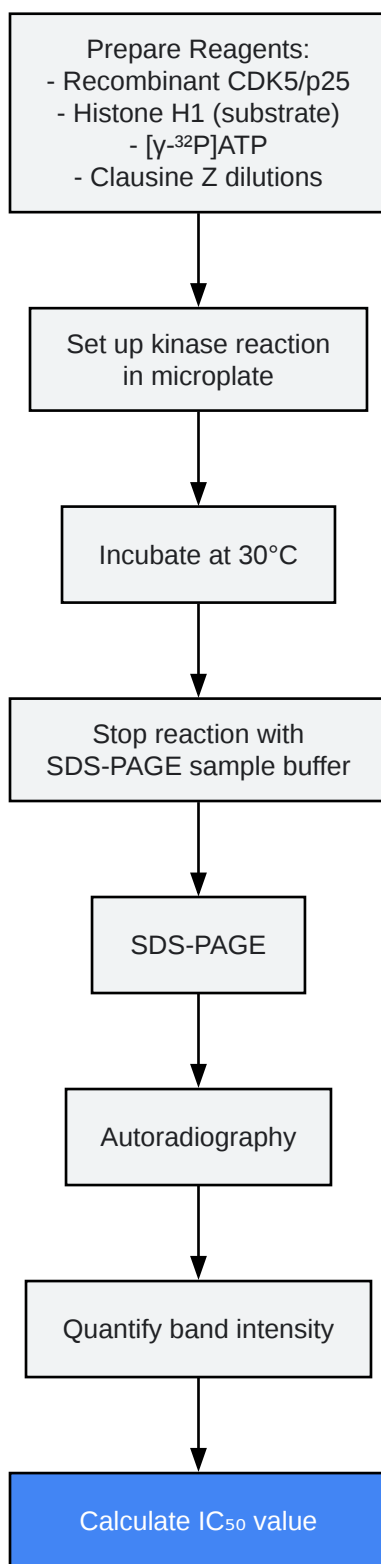
#### 4.1.2. Detailed Methodology

- **Plant Material Preparation:** Air-dry the stems and leaves of *Clausena excavata* at room temperature for two weeks. Grind the dried plant material into a fine powder.
- **Extraction:** Macerate 1 kg of the powdered plant material with 5 L of methanol at room temperature for 72 hours with occasional shaking.
- **Filtration and Concentration:** Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
- **Solvent Partitioning:** Suspend the crude extract in a mixture of water and methanol (9:1 v/v) and partition successively with n-hexane and ethyl acetate.
- **Fractionation:** Concentrate the ethyl acetate fraction to dryness. Subject the residue to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
- **Analysis and Purification:** Monitor the collected fractions by thin-layer chromatography (TLC). Combine fractions showing similar profiles and further purify the target fraction containing **Clausine Z** using preparative high-performance liquid chromatography (HPLC).
- **Identification:** Characterize the purified compound using spectroscopic methods (NMR, MS, IR) and compare the data with literature values.

## In Vitro CDK5 Inhibition Assay

This protocol describes a method to determine the inhibitory activity of **Clausine Z** against CDK5.

#### 4.2.1. Experimental Workflow



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Caption: Workflow for CDK5 inhibition assay.



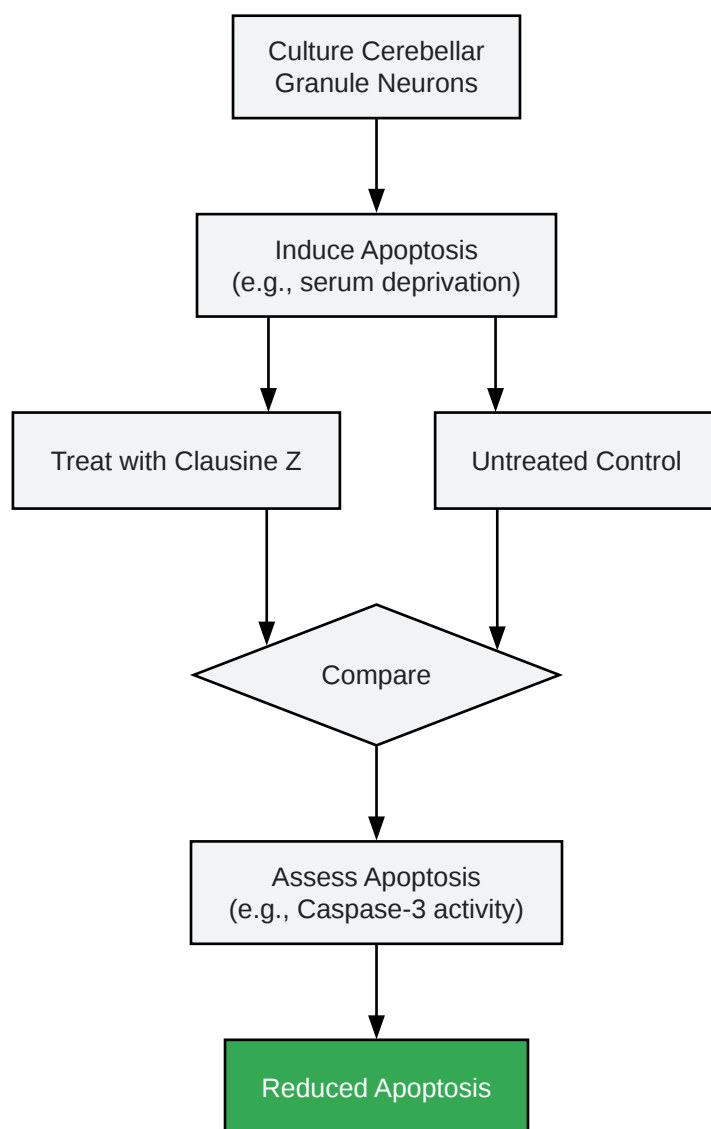
#### 4.2.2. Detailed Methodology

- **Reagent Preparation:** Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl<sub>2</sub>, 1 mM DTT, and 100 μM ATP. Prepare serial dilutions of **Clausine Z** in DMSO.
- **Kinase Reaction:** In a 96-well plate, combine the reaction buffer, recombinant CDK5/p25 enzyme, histone H1 substrate, and varying concentrations of **Clausine Z**.
- **Initiation and Incubation:** Initiate the reaction by adding [γ-<sup>32</sup>P]ATP. Incubate the plate at 30°C for 30 minutes.
- **Reaction Termination:** Stop the reaction by adding 2x SDS-PAGE sample buffer.
- **Electrophoresis and Autoradiography:** Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated histone H1.
- **Data Analysis:** Quantify the band intensities using densitometry. Plot the percentage of inhibition against the logarithm of **Clausine Z** concentration to determine the IC<sub>50</sub> value.

## Neuroprotective Effect on Cerebellar Granule Neurons

This protocol details a method to assess the protective effect of **Clausine Z** against apoptosis in primary cultures of cerebellar granule neurons.

#### 4.3.1. Logical Relationship Diagram



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Caption: Logical flow of the neuroprotection assay.

#### 4.3.2. Detailed Methodology

- **Cell Culture:** Isolate cerebellar granule neurons from postnatal day 7 rat pups and culture them in a neurobasal medium supplemented with B27 and other growth factors.
- **Apoptosis Induction:** After 7 days in vitro, induce apoptosis by switching to a serum-free medium.

- Treatment: Simultaneously treat the cultures with varying concentrations of **Clausine Z** or a vehicle control (DMSO).
- Caspase-3 Activity Assay: After 24 hours of treatment, lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit according to the manufacturer's instructions.
- Data Analysis: Compare the caspase-3 activity in **Clausine Z**-treated cells to the vehicle-treated control. A significant reduction in caspase-3 activity indicates a neuroprotective effect.

## Conclusion

**Clausine Z** is a promising natural product with demonstrated potential as a neuroprotective agent through its inhibition of CDK5. This technical guide consolidates the available information on its physical, chemical, and biological properties, and provides a framework for its further investigation. The presented hypothetical protocols offer a starting point for researchers aiming to isolate and characterize this compound and to explore its therapeutic potential in greater detail. Further research is warranted to fully elucidate its spectral characteristics, quantify its physical properties, and to validate its mechanism of action in in vivo models of neurodegeneration.

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## References

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